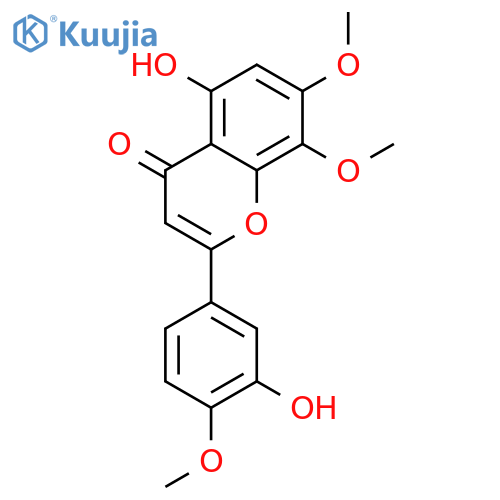

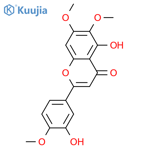

Ring isomerization of flavones. III. Synthesis of eupatorin, a flavone from Eupatorium semiserratum

,

Chemische Berichte,

1969,

102(1),

112-17